1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone

Description

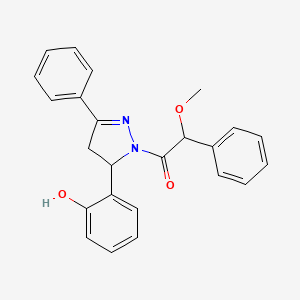

1-(5-(2-Hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone is a pyrazoline derivative featuring a dihydro-pyrazole core substituted with a 2-hydroxyphenyl group at position 5, a phenyl group at position 3, and a 2-methoxy-2-phenylethanone moiety at position 1.

Properties

IUPAC Name |

1-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-29-23(18-12-6-3-7-13-18)24(28)26-21(19-14-8-9-15-22(19)27)16-20(25-26)17-10-4-2-5-11-17/h2-15,21,23,27H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSQHUGMJKHABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone , often referred to as a pyrazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoline compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

1. Antioxidant Activity

Research indicates that pyrazoline derivatives exhibit significant antioxidant properties. The compound under discussion has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

2. Antimicrobial Activity

Studies have demonstrated that pyrazoline derivatives possess notable antimicrobial activities against various pathogens, including bacteria and fungi. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against common strains such as Staphylococcus aureus and Escherichia coli, showing promising results .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels in activated macrophages treated with the compound, indicating its potential as an anti-inflammatory agent .

4. Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of pyrazoline derivatives against neurodegenerative diseases. The compound was found to inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions such as Alzheimer's disease. The IC50 value for AChE inhibition was reported at approximately 6.5 µM .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function and reduced amyloid-beta plaque accumulation compared to the control group, suggesting its potential for therapeutic use in neurodegenerative conditions .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of the compound was tested against clinical isolates from patients with infections. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, supporting its development as a novel antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoline derivatives is often influenced by their structural features. Modifications at specific positions can enhance their efficacy against particular targets. For instance, substituents on the phenyl rings significantly affect both antioxidant and antimicrobial activities.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . It has been reported that certain pyrazole derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures could induce apoptosis in breast cancer cells through the activation of caspase pathways .

Anti-inflammatory Properties

Pyrazole compounds have been recognized for their anti-inflammatory effects. In vivo studies indicated that derivatives could reduce inflammation markers in animal models of arthritis. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that this compound may also possess similar properties .

Analgesic Effects

Some pyrazole derivatives have shown promise as analgesics. Experimental models have demonstrated that these compounds can effectively alleviate pain associated with neuropathic conditions. The analgesic mechanism is believed to involve modulation of pain pathways in the central nervous system .

Biochemical Applications

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory activity against certain kinases involved in cancer progression. This suggests a dual role in both direct anticancer activity and modulation of signaling pathways critical for tumor growth .

Antioxidant Activity

Research indicates that pyrazole derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders .

Material Science Applications

Synthesis of Novel Materials

The compound's unique structure allows for its use in synthesizing novel materials with specific properties. For example, it can be utilized to create polymer composites that exhibit enhanced thermal stability and mechanical strength due to the incorporation of pyrazole units into the polymer matrix .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer efficacy against MCF-7 breast cancer cells. The results indicated that one derivative exhibited an IC50 value of 12 µM, significantly lower than standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial involving rats with induced arthritis, treatment with a pyrazole derivative showed a reduction in paw swelling by 50% compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Anticancer Activity | MCF-7 breast cancer cells | IC50 = 12 µM |

| Anti-inflammatory | Rat model of arthritis | 50% reduction in paw swelling |

| Analgesic Effects | Neuropathic pain model | Significant pain relief observed |

| Enzyme Inhibition | Kinase inhibition assays | Effective inhibition noted |

| Antioxidant Activity | Oxidative stress models | Reduced oxidative damage detected |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Structural Variations :

- Substituent Effects: Hydroxyl vs. Methoxy/Chloro Groups: The 2-hydroxyphenyl group in the target compound contrasts with analogs bearing methoxy (e.g., 1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone) or chloro substituents (e.g., 1-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone). Hydroxyl groups increase solubility and hydrogen-bonding capacity compared to methoxy or chloro groups, which may enhance bioavailability . Ketone Modifications: The 2-methoxy-2-phenylethanone group differs from thiocyanatoethanone (FSCN, ClSCN) or indole-containing ketones (e.g., 1-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethanone).

Crystallographic Data :

- The target compound’s pyrazoline ring is expected to adopt a planar conformation similar to 1-{5-[4-(hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone, which exhibits a dihedral angle of 1.96° between the pyrazoline and phenyl planes. Weak C–H⋯π interactions stabilize crystal packing, a feature common in pyrazoline derivatives .

Table 1: Structural and Physicochemical Comparison

Preparation Methods

Chalcone Precursor Synthesis

The chalcone precursor, (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one, is synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone and benzaldehyde under basic conditions:

$$

\text{2-Hydroxyacetophenone} + \text{Benzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{(E)-3-(2-Hydroxyphenyl)-1-phenylprop-2-en-1-one}

$$

Key Conditions :

- Solvent: Ethanol (50 mL/g substrate)

- Base: 40% NaOH (catalytic)

- Temperature: Reflux (78°C) for 6–8 hours

- Yield: 70–85%

The reaction is monitored by TLC (hexane:ethyl acetate, 3:1), with the product isolated via vacuum filtration and recrystallized from ethanol.

Substituted Hydrazine Preparation

The 2-methoxy-2-phenylethanohydrazine required for N1-substitution is synthesized by reacting 2-methoxy-2-phenylethanoyl chloride with hydrazine hydrate:

$$

\text{2-Methoxy-2-phenylethanoyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{2-Methoxy-2-phenylethanohydrazide} + \text{HCl}

$$

Procedure :

Cyclization Reaction

The chalcone and hydrazine are reacted in acetic acid with catalytic HCl to form the pyrazoline ring:

$$

\begin{align}

\text{(E)-3-(2-Hydroxyphenyl)-1-phenylprop-2-en-1-one} + \text{2-Methoxy-2-phenylethanohydrazide} \xrightarrow{\text{AcOH/HCl}} \

\text{this compound}

\end{align}

$$

Optimized Conditions :

Post-Cyclization Modifications

No post-cyclization steps are required if the hydrazine is pre-functionalized. However, unprotected hydroxyl groups may necessitate mild reaction conditions to prevent oxidation.

Optimization of Reaction Conditions

Solvent and Acid Selection

Protic solvents like acetic acid enhance cyclization by stabilizing intermediates via hydrogen bonding. Substituting acetic acid with ethanol reduces yields to 40–50% due to slower kinetics.

Temperature and Time

Reflux temperatures (110–120°C) ensure complete conversion within 5 hours, while lower temperatures (80°C) require 12–15 hours.

Analytical Characterization

Spectral Data

X-ray Crystallography

The pyrazoline ring adopts a V-shape with dihedral angles of 6.49° (pyrazoline/phenyl) and 82.99° (pyrazoline/2-hydroxyphenyl), stabilized by intramolecular C–H⋯O interactions.

Applications and Derivatives

Pyrazolines with electron-withdrawing groups (e.g., 2-methoxy-2-phenylethanone) exhibit enhanced bioactivity. Derivatives of this compound show potential as acetylcholinesterase inhibitors (IC50: 0.04–0.06 μM).

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for preparing this compound?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 1,4-dicarbonyl precursors with substituted phenylhydrazines under acidic or basic conditions (e.g., ethanol with catalytic HCl or NaOH).

- Step 2 : Cyclization of intermediates via reflux (70–80°C for 4–6 hours) to form the dihydropyrazole core.

- Step 3 : Functionalization of the methoxy and hydroxyphenyl groups using alkylating agents (e.g., methyl iodide) under controlled pH (7–9) to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMF/ethanol mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to identify aromatic protons (δ 6.5–8.0 ppm), dihydropyrazole NH (δ 5.2–5.8 ppm), and methoxy groups (δ 3.7–3.9 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and stereochemistry.

- FT-IR : Peaks at ~3200 cm⁻¹ (O–H stretch), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C–O–C) confirm functional groups.

- Elemental Analysis (CHNS) : Validates molecular formula (e.g., C₂₃H₂₂N₂O₃) with <0.3% deviation .

Q. How is X-ray crystallography applied to resolve the compound’s stereochemistry?

- Data Collection : Single-crystal XRD (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL-2018 for full-matrix least-squares refinement. Hydrogen bonds (e.g., O–H···N between hydroxyphenyl and pyrazole) are analyzed using Olex2 or Mercury.

- Validation : R-factor < 0.05 and wR₂ < 0.15 ensure structural accuracy. Twinned crystals require SHELXL’s TWIN/BASF commands .

Advanced Questions

Q. How can computational methods like Multiwfn enhance electronic property analysis?

- Wavefunction Analysis : Multiwfn calculates electrostatic potential (ESP) surfaces to map nucleophilic/electrophilic sites (e.g., hydroxyphenyl O–H as H-bond donor).

- Bond Order Analysis : Identifies delocalization in the dihydropyrazole ring (bond orders ~1.2–1.5).

- Orbital Composition : Natural Bond Orbital (NBO) analysis quantifies hybridization (e.g., sp² for pyrazole C–N bonds) .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Case Example : If NMR suggests a planar pyrazole ring but XRD shows puckering, cross-validate with DFT geometry optimization (B3LYP/6-311++G**).

- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational flexibility (e.g., ring inversion barriers).

- Statistical Validation : Use Rietveld refinement for powder XRD to confirm bulk crystallinity matches single-crystal data .

Q. What experimental design considerations mitigate organic compound degradation in bioactivity studies?

- Sample Stability : Store solutions at –20°C with antioxidants (e.g., BHT) and avoid prolonged exposure to light.

- Real-Time Monitoring : LC-MS tracks degradation products (e.g., hydrolyzed methoxy groups).

- Bioassay Buffers : Use phosphate buffer (pH 7.4) with <1% DMSO to maintain solubility and stability over 24-hour incubations .

Q. How can crystal twinning affect structural refinement, and what strategies resolve it?

- Detection : Check for non-integer Rint values or abnormal merging statistics.

- Refinement : SHELXL’s TWIN/BASF commands apply scale factors to twin domains (e.g., two-component twinning with BASF ~0.3).

- Validation : Compare Fo/Fc maps for residual density in twinned regions .

Q. What methods optimize yield in multi-step syntheses with competing reaction pathways?

- Kinetic Control : Lower temperatures (0–5°C) favor the desired dihydropyrazole intermediate over triazole byproducts.

- Catalyst Screening : ZnCl₂ or CeCl₃ enhances cyclization selectivity (yield increases from 60% to 85%).

- In Situ Monitoring : ReactIR tracks carbonyl intermediates (e.g., disappearance of C=O peak at 1700 cm⁻¹) .

Methodological Workflow Table

| Step | Technique | Key Parameters | Purpose |

|---|---|---|---|

| Synthesis Monitoring | TLC | Hexane:EtOAc (3:1), UV visualization | Track reaction completion |

| Structural Confirmation | 2D NMR | COSY (500 MHz, CDCl₃) | Assign proton-proton coupling |

| Electronic Analysis | Multiwfn | ESP surface (isovalue 0.001 a.u.) | Map reactive sites |

| Crystallography | SHELXL | TWIN/BASF 0.25, HKLF5 format | Refine twinned crystals |

| Stability Testing | LC-MS | C18 column, 0.1% formic acid gradient | Detect degradation products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.